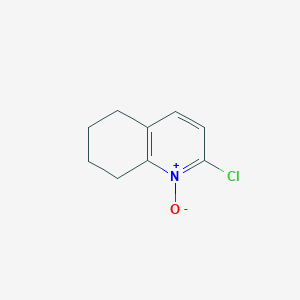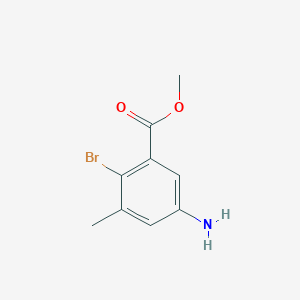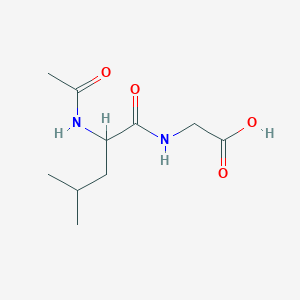
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a chlorine atom at the second position and an oxide group at the first position of the tetrahydroquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by oxidation. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride to introduce the chlorine atom at the second position. The resulting 2-chloro-5,6,7,8-tetrahydroquinoline is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are typically carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Chloro-5,6,7,8-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Chloro-5,6,7,8-tetrahydroquinoline: Lacks the oxide group, making it less reactive in certain oxidation reactions.
5,6,7,8-Tetrahydroquinoline: Lacks both the chlorine and oxide groups, resulting in different chemical and biological properties.
Quinoline N-oxides: Similar in structure but with different substitution patterns, leading to varied biological activities.
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
2-chloro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C9H10ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h5-6H,1-4H2 |
InChI 键 |
KVKDGPSXQDPOPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC(=[N+]2[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)




![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)
